Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C9H6BrNO2S |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3 |
InChI Key |
PVAUCBWCVVKBMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2S1)Br |
Origin of Product |
United States |
Preparation Methods
Adaptation from Thieno[2,3-c]pyridine Synthesis
Drawing from the synthesis of the closely related isomer methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, an analogous cyclization methodology can be applied to our target compound. This approach utilizes a bromine-substituted pyridine precursor and methyl thioglycolate to form the fused thiophene ring.
Table 2: Reaction Conditions for Cyclization Approach
The reaction proceeds via nucleophilic attack of the sulfur atom from methyl thioglycolate onto the pyridine ring, followed by cyclization to form the thieno[2,3-b]pyridine core structure. The careful selection of the dibromopyridine precursor is crucial for regioselective synthesis of the desired product.
Mechanism Considerations
The cyclization reaction involves several key steps:
- Nucleophilic attack by the thiolate anion (generated from methyl thioglycolate under basic conditions)
- Formation of a sulfur-carbon bond
- Intramolecular cyclization via attack on the ester carbonyl
- Aromatization to form the thiophene ring
- Retention of the bromine substituent at the 4-position
This mechanism explains the high regioselectivity observed in the formation of the thieno[2,3-b]pyridine core structure when appropriate precursors are selected.
Bromination of Thieno[2,3-b]pyridine Precursors
An alternative approach involves the bromination of pre-existing thieno[2,3-b]pyridine derivatives to introduce the bromine substituent at the 4-position.
Diazotization-Bromination Sequence
This methodology is inspired by the preparation of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate and analogous brominated heterocycles. The approach involves treating an amino precursor with tert-butyl nitrite and copper(II) bromide in a controlled diazotization-bromination sequence.
Table 3: Conditions for Diazotization-Bromination Sequence
The mechanism involves initial formation of a diazonium intermediate from the amino group, followed by bromination through a copper-mediated process. This approach offers excellent regioselectivity but requires the preparation of the amino precursor.
Direct Electrophilic Bromination
Direct bromination using electrophilic brominating agents represents another potential route to the target compound, although achieving regioselectivity can be challenging with thieno[2,3-b]pyridine systems.
Table 4: Conditions for Direct Bromination
| Parameter | Condition | Notes |
|---|---|---|
| Starting Material | Methyl thieno[2,3-b]pyridine-2-carboxylate | Unsubstituted precursor |
| Bromination Agent | N-Bromosuccinimide (NBS) or Bromine (Br2) | Electrophilic brominating agent |
| Solvent | Chloroform or Dichloromethane | Halogenated solvents preferred |
| Additives | Lewis acid catalyst (e.g., AlCl3) or acid (e.g., AcOH) | Enhances reactivity and selectivity |
| Temperature | 0-25°C | Temperature control crucial for selectivity |
| Reaction Time | 3-8 hours | Monitored carefully to prevent overbromination |
| Work-up | Quenching with Na2S2O3, extraction | Removes excess brominating agent |
| Purification | Column chromatography | Separation of regioisomers critical |
| Typical Yield | 35-45% | Lower due to regioselectivity challenges |
The regioselectivity in direct bromination is influenced by the electronic properties of the thieno[2,3-b]pyridine system, with the 4-position being typically more reactive toward electrophilic substitution than other positions.
Synthesis via Cross-Coupling Strategies
Palladium-Catalyzed Coupling Approaches
The preparation of brominated heterocycles can also be achieved through palladium-catalyzed cross-coupling reactions, drawing inspiration from the Suzuki-Miyaura coupling methodologies utilized for functionalized thieno[3,2-b]pyridine derivatives.
Table 5: Conditions for Palladium-Catalyzed Bromination
This approach, while less direct than others, offers the advantage of utilizing established palladium catalysis conditions that have proven effective for related heterocyclic systems.
Esterification Approach
Another viable route involves the esterification of the corresponding carboxylic acid precursor, similar to the preparation methodology described for 6-bromine-2-pyridine methyl formate.
Tosic Acid-Catalyzed Esterification
Table 6: Conditions for Esterification Reaction
This methodology is particularly valuable when the carboxylic acid precursor is available or can be prepared through oxidation of appropriate methyl derivatives.
Multi-Step Synthetic Approaches
Complex heterocyclic structures like this compound often require multi-step synthetic strategies, especially when starting from commercially available materials.
Synthetic Sequence from Pyridine Precursors
Drawing from various methodologies in the literature, a comprehensive multi-step approach can be designed:
Table 7: Multi-step Synthesis Strategy
The overall yield of this multi-step sequence would typically range from 20-35%, depending on the efficiency of each individual step and purification losses.
Purification and Characterization
The purification and characterization of this compound are critical for ensuring the identity and purity of the final product.
Purification Techniques
Table 8: Purification Methods for this compound
The choice of purification method depends on the scale of synthesis, required purity, and specific impurity profile of the crude product.
Characterization Methodology
Table 9: Characterization Techniques for this compound
| Technique | Information Provided | Key Features |
|---|---|---|
| 1H NMR Spectroscopy | Proton environments, coupling patterns | Characteristic aromatic signals; methyl ester singlet at ~3.9 ppm |
| 13C NMR Spectroscopy | Carbon environments | Carbonyl carbon (~162 ppm); aromatic carbons (125-165 ppm) |
| Mass Spectrometry | Molecular weight, fragmentation pattern | M+ peak at m/z 272/274 (bromine isotope pattern) |
| IR Spectroscopy | Functional group identification | C=O stretch (~1715 cm-1); C-Br stretch (~550-650 cm-1) |
| HPLC Analysis | Purity determination | Retention time and purity percentage |
| Elemental Analysis | Elemental composition | C, H, N, S percentages matching calculated values |
| Melting Point | Physical property | Sharp melting range indicating purity |
Comprehensive characterization ensures the structural identity and purity of the synthesized compound, which is crucial for subsequent applications in medicinal chemistry or materials science.
Comparative Analysis of Preparation Methods
Different synthetic approaches offer distinct advantages and limitations depending on starting materials, equipment availability, scale requirements, and desired purity.
Table 10: Comparison of Preparation Methods for this compound
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution, enabling functionalization of the thienopyridine core. Key reactions include:
Aromatic Substitution
-
Reaction with amines, alkoxides, or thiols under Pd-catalyzed conditions yields derivatives with varied electronic and steric properties.
-
Example: Coupling with primary amines generates 4-amino-substituted analogs, which are precursors for kinase inhibitors.
Halogen Exchange
-
Bromine can be replaced with other halogens (e.g., iodine) using metal halides in polar aprotic solvents.
Cross-Coupling Reactions
The bromine atom participates in Pd-catalyzed cross-coupling reactions, expanding structural diversity:
These reactions are critical for synthesizing bioactive molecules, such as antitumor agents targeting the NCI-H460 cell line .
Ester Hydrolysis and Functionalization
The methyl ester group at the 2-position undergoes hydrolysis under basic or acidic conditions:
-
Saponification : Treatment with NaOH/H₂O yields the carboxylic acid derivative, which can be further functionalized via amidation or esterification.
-
Transesterification : Reacting with higher alcohols (e.g., ethanol) in the presence of acid catalysts produces alternative esters.
Mechanistic Insights
-
Nucleophilic Substitution : The bromine’s electrophilicity is enhanced by the electron-withdrawing pyridine ring, facilitating attack by nucleophiles.
-
Cross-Coupling : Pd⁰ intermediates form via oxidative addition with the C–Br bond, followed by transmetalation and reductive elimination to generate new C–C bonds .
-
Kinase Inhibition : The compound’s planar structure allows π-π stacking in ATP-binding pockets, while the bromine and ester groups mediate hydrogen bonding and hydrophobic interactions.
Reaction Optimization Parameters
Critical factors influencing reaction efficiency include:
-
Catalyst Loading : 2–4 mol% Pd(dppf)Cl₂ for Suzuki couplings .
-
Solvent Systems : Polar aprotic solvents (e.g., DME) enhance coupling rates .
-
Temperature : Reactions typically proceed at 80–100°C to achieve high conversions .
This compound’s versatility in cross-coupling and substitution chemistry positions it as a valuable intermediate in drug discovery and materials science.
Scientific Research Applications
Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor in drug discovery programs.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thieno[2,3-b]pyridine Family
Key structural analogs include:
Key Observations:
- Substituent Effects: The bromine at position 4 in the target compound contrasts with amino, sulfonamido, or aryl groups in analogs. Bromine’s electron-withdrawing nature may reduce nucleophilic aromatic substitution reactivity compared to amino-substituted derivatives .
- Biological Activity: Amino and aryl substituents (e.g., 3-NH₂ or 4-Ph) correlate with antitumor or antimicrobial activity, as seen in Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate (antitumor intermediate) and Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (antimicrobial activity) . Bromine’s role may instead favor halogen-bonding interactions in target binding or serve as a synthetic handle for further functionalization.
Comparison with Thieno[2,3-c]pyridine Derivatives
The [2,3-c] isomer, Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (C₉H₆BrNO₂S), shares the same molecular formula but differs in ring fusion, leading to distinct electronic and steric properties. This compound is reported as a key intermediate in collision cross-section studies . Unlike [2,3-b] derivatives, [2,3-c] analogs are less explored for biological activity but are structurally critical in materials science.
Biological Activity
Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.
- Molecular Formula : C₁₁H₈BrN₃O₂S
- Molecular Weight : 272.118 g/mol
- LogP : 2.8454
- CAS Number : 145325-40-2
This compound functions primarily through its interaction with various enzymes and cellular pathways. It has been observed to act as an inhibitor of specific kinases, particularly G protein-coupled receptor kinase 2 (GRK2), by mimicking ATP binding. This interaction is crucial for its inhibitory effects on kinase activity, which can lead to alterations in signaling pathways involved in cell proliferation and survival .
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The compound exhibits selective toxicity towards cancer cells while sparing non-tumorigenic cells (e.g., MCF-12A), indicating a promising therapeutic profile:
| Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
|---|---|---|
| MDA-MB-231 | 13 | Minimal effect |
| MDA-MB-468 | Not specified | Minimal effect |
| MCF-12A | Not specified | No significant effect |
The compound's mechanism appears to involve cell cycle arrest, specifically increasing the G0/G1 phase while decreasing the S phase in treated cells, suggesting that it may inhibit cell proliferation through cell cycle modulation rather than inducing apoptosis .
Antiparasitic Activity
In addition to its antitumor properties, this compound has shown activity against Plasmodium falciparum, the causative agent of malaria. Although it is a weak inhibitor of the plasmodial enzyme PfGSK-3, it demonstrates strong antiparasitic activity with IC50 values in the low nanomolar range. This suggests that while the direct enzymatic inhibition may not be robust, the compound's overall efficacy against malaria parasites is significant .
Case Studies
-
Antitumor Efficacy :
- In vitro studies using sulforhodamine B assays indicated that certain derivatives of this compound effectively inhibited growth in TNBC cell lines with minimal toxicity to normal cells.
- Antiparasitic Evaluation :
Q & A
Q. What are common synthetic routes for Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate?
The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A key intermediate, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1), can be brominated at the 4-position using N-bromosuccinimide (NBS) under controlled conditions. Subsequent esterification with methanol in the presence of acid catalysts yields the methyl ester . For example, analogous thieno[2,3-b]pyridine derivatives are synthesized via cyclocondensation of ethyl 3-amino precursors with brominating agents, achieving yields of ~50–70% after purification by column chromatography .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming molecular geometry. For instance, the crystal structure of ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate (a structural analog) was resolved using SHELX-97 software, revealing planarity in the thienopyridine ring system and intramolecular N–H⋯O hydrogen bonding . Spectroscopic methods include:
Q. What safety precautions are required during handling?
The compound is likely hygroscopic and may decompose under moisture. Safety protocols include:
- Use of anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N/Ar) during synthesis.
- Personal protective equipment (PPE): nitrile gloves, lab coat, and eye protection.
- Storage in amber vials at –20°C to prevent bromine displacement or ester hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for bromination steps?
Bromination efficiency depends on:
- Solvent Choice : Dichloromethane or CCl minimizes side reactions.
- Catalyst : Lewis acids like FeCl enhance regioselectivity at the 4-position.
- Temperature : Reactions conducted at 0–5°C reduce over-bromination. Post-reaction quenching with NaSO removes excess Br .
Example Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NBS in DCM, 0°C | 68 | 95 |
| Br in CCl, RT | 52 | 87 |
Q. What challenges arise in crystallographic refinement of thienopyridine derivatives?
- Absorption Corrections : High μR values (e.g., >2.5) require advanced correction methods, such as Gaussian integration or empirical models, to address X-ray attenuation .
- Hydrogen Bonding : Weak intermolecular interactions (e.g., N–H⋯O) complicate density map interpretation. SHELXL-2018’s restraints (DFIX, DANG) improve accuracy .
Q. How does the bromine substituent influence biological activity?
The 4-bromo group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for generating analogs with antitumor activity. In vitro assays on similar compounds show IC values of 1–10 μM against cancer cell lines, linked to kinase inhibition or DNA intercalation .
Q. What analytical methods validate purity for pharmacological studies?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time ~8.2 min (method: 70% MeCN/30% HO, 1 mL/min) .
- Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N, S.
- Thermogravimetric Analysis (TGA) : Confirms stability up to 150°C, critical for formulation .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and low temperatures to suppress ester hydrolysis.
- Crystallography : Use SHELX for small-molecule refinement; apply TWINABS for twinned data .
- Biological Testing : Include positive controls (e.g., doxorubicin) and triplicate assays to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
